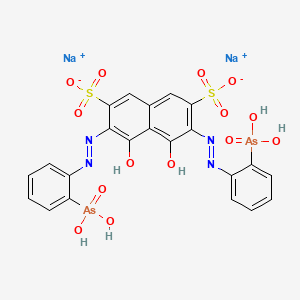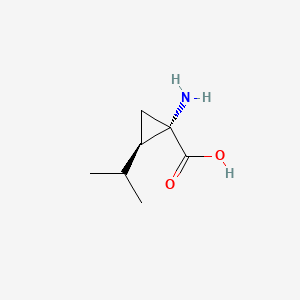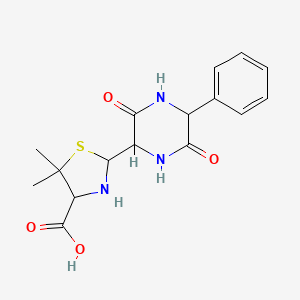
3-Deoxyglucosone-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Deoxyglucosone-13C: is a labeled isotopic variant of 3-Deoxyglucosone, a reactive dicarbonyl compound. It is a significant intermediate in the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars. This compound is known for its role in the formation of advanced glycation end-products (AGEs), which are implicated in various diseases such as diabetes, atherosclerosis, and Alzheimer’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Deoxyglucosone-13C can be synthesized through the Maillard reaction, where glucose reacts with amino acids under controlled conditions. The isotopic labeling is achieved by using 13C-labeled glucose as the starting material. The reaction typically involves heating the mixture at elevated temperatures to facilitate the formation of this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using isotopically labeled glucose. The process is optimized to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to prevent the formation of unwanted by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Deoxyglucosone-13C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different carbonyl compounds.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used.
Major Products:
Oxidation: Formation of carboxylic acids and aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Deoxyglucosone-13C is used as a tracer in studying the Maillard reaction and the formation of advanced glycation end-products. It helps in understanding the kinetics and mechanisms of these reactions .
Biology: In biological research, it is used to study the effects of glycation on proteins and nucleic acids. It helps in understanding the role of AGEs in aging and disease processes .
Medicine: this compound is used in medical research to study the pathogenesis of diabetes and its complications. It helps in identifying potential therapeutic targets for preventing AGE formation .
Industry: In the food industry, it is used to study the effects of processing on the formation of AGEs in food products. It helps in developing strategies to minimize AGE formation during food processing .
Wirkmechanismus
3-Deoxyglucosone-13C exerts its effects through the formation of advanced glycation end-products. It reacts with amino groups in proteins, lipids, and nucleic acids to form AGEs. These AGEs can alter the structure and function of biomolecules, leading to various pathological conditions. The molecular targets include proteins such as collagen and nucleic acids, and the pathways involved include oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Methylglyoxal: Another reactive dicarbonyl compound involved in AGE formation.
Glyoxal: A simpler dicarbonyl compound that also participates in glycation reactions.
Comparison: 3-Deoxyglucosone-13C is unique due to its specific role in the Maillard reaction and its higher reactivity compared to other dicarbonyl compounds. It forms a wider variety of AGEs and has a more significant impact on protein and nucleic acid modifications .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 3-Deoxyglucosone-13C can be achieved through a multi-step process involving the conversion of glucose to 3-Deoxyglucosone-13C.", "Starting Materials": [ "D-glucose-13C6", "Sodium periodate", "Sodium metaperiodate", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Acetic acid", "Water" ], "Reaction": [ "D-glucose-13C6 is oxidized with sodium periodate to form 6-carboxyglucose-13C6", "6-carboxyglucose-13C6 is treated with sodium metaperiodate to form 3-Deoxyglucosone-13C", "Sodium borohydride is added to reduce 3-Deoxyglucosone-13C to 3-Deoxyglucitol-13C", "Sodium hydroxide is added to hydrolyze 3-Deoxyglucitol-13C to glucose-13C6", "The resulting glucose-13C6 can be used as a starting material for the synthesis of 3-Deoxyglucosone-13C" ] } | |
CAS-Nummer |
1246812-08-7 |
Molekularformel |
C₅¹³CH₁₀O₅ |
Molekulargewicht |
163.13 |
Synonyme |
3-Deoxy-D-erythro-hexulose-13C; 2-Keto-3-Deoxyglucose-13C; D-3-Deoxyglucosone-13C; 3-Deoxy-D-erythro-hexos-2-ulose-13C; 3DG-13C; 3-Deoxy-D-glucosone-13C; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


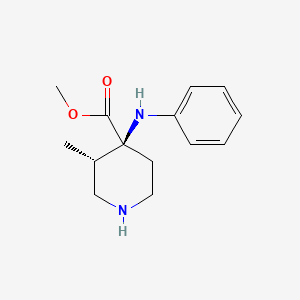
![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid Hydrazide](/img/structure/B1146991.png)

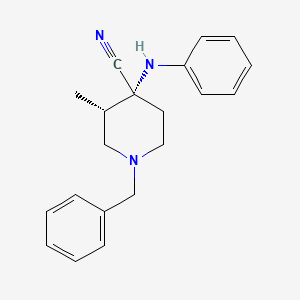

![1-((3aS,6R,7aR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone](/img/structure/B1146997.png)
![2-Benzyl-2,3,3A,9B-tetrahydro-1H-5-oxa-2-aza-cyclopenta[A]naphthalen-4-one](/img/structure/B1146998.png)
